7-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
Properties
IUPAC Name |
11-amino-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O/c10-13-4-2-7-6(9(13)15)5-11-8-1-3-12-14(7)8/h1-5H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEOAOKAUGAPHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Pyrazole and Pyrimidine Precursors
A widely adopted route involves the reaction of 5-aminopyrazole derivatives with pyrido-pyrimidine precursors. For instance, N -(pyrazolo[5,1-c]triazin-7-yl)benzamides (6a,b ) were synthesized via diazotization of 5-aminopyrazoles followed by coupling with malononitrile or ethyl cyanoacetate in sodium acetate/EtOH. This method achieved yields up to 93% under reflux conditions, with structural confirmation via $$ ^1H $$ NMR (e.g., δ 7.46–8.19 ppm for aromatic protons and δ 10.47 ppm for NH groups).
Table 1: Yields and Conditions for Multi-Component Syntheses
Cyclocondensation with 1,3-Dicarbonyl Compounds
Cyclocondensation reactions using 1,3-dicarbonyl compounds (e.g., acetylacetone or ethyl acetoacetate) and aminopyridines have proven effective. A study demonstrated that reacting 4-nitrobenzaldehyde, malononitrile, and 4-aminouracil under microwave irradiation (120°C, DMF, 5 min) yielded 93% of the target pyrido-pyrimidine derivative. This method leverages the electron-deficient nature of nitro groups to facilitate cyclization, as evidenced by $$ ^{13}C $$ NMR shifts at δ 160–165 ppm for carbonyl carbons.
Cyclization and Ring-Closure Methodologies
Acid-Catalyzed Intramolecular Cyclization
Protonation of the pyridine nitrogen in intermediates like 8a,b triggers intramolecular cyclization, forming the pyrido-pyrimidine core. For example, treatment of 4 (2.27 g, 0.01 mol) with [(E)-(2-oxocyclopentylidene)methoxy] sodium in piperidine acetate/acetic acid produced cyclopenta-fused derivatives (8a,b ) in 71–90% yields. Key spectral data included $$ ^1H $$ NMR signals at δ 2.30–3.46 ppm for aliphatic protons and δ 8.80 ppm for pyrimidine-H.
Michael Addition-Cyclization Cascade
Arylmethylene malononitriles (9a–c ) undergo Michael addition with exocyclic amino groups, followed by cyclization to form pyrazolo[1,5-a]pyrimidines (10a–c ). Using piperidine as a catalyst in ethanol, this method achieved 66–90% yields, with $$ ^1H $$ NMR confirming aromatic protons at δ 7.38–8.37 ppm and NH$$_2$$ groups at δ 8.71 ppm.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. A comparative study synthesized 7-amino-2,4-dioxo-5-aryl-pyrido[2,3-d]pyrimidine-6-carbonitriles (4a–h ) in DMF (93% yield, 5 min) versus conventional reflux (85%, 2 h). The microwave method reduced side reactions, as shown by cleaner $$ ^1H $$ NMR spectra and higher purity (Anal. Found: C, 67.62 vs. 67.32 calcd).
Table 2: Microwave vs. Conventional Synthesis Outcomes
| Method | Time | Yield (%) | Purity (C, %) |
|---|---|---|---|
| Microwave (DMF) | 5 min | 93 | 67.62 |
| Reflux (EtOH) | 2 h | 85 | 66.78 |
Functionalization and Derivatization
Electrophilic Substitution
The amino group at position 7 readily undergoes acetylation or sulfonation. For instance, treatment with acetic anhydride in pyridine yielded N-acetyl derivatives, confirmed by IR carbonyl stretches at 1700–1750 cm$$^{-1}$$.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling with arylboronic acids introduced aryl groups at position 3, enhancing anticancer activity. A representative compound, 7c , showed 71% yield and $$ ^1H $$ NMR signals at δ 7.46–7.63 ppm for chlorophenyl protons.
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Stretching vibrations for C=O (1697 cm$$^{-1}$$) and NH (3195–3211 cm$$^{-1}$$) are diagnostic for structural validation.
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Competing pathways during cyclization can yield isomeric byproducts. Employing bulky substituents (e.g., 2,5-dimethoxyphenyl in 7e ) improved regioselectivity, achieving 90% yield.
Solvent and Catalyst Selection
Polar aprotic solvents (DMF, DMSO) enhanced solubility of intermediates, while piperidine or acetic acid catalysts accelerated cyclization.
Chemical Reactions Analysis
Types of Reactions
7-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group at position 7 can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that 7-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one exhibits potent inhibitory effects on various receptor tyrosine kinases (RTKs), which are crucial in cancer progression. For instance, studies have shown that derivatives of this compound effectively inhibit vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases. Compound 34a, a derivative, has shown an enzymatic inhibition rate of less than 10 nM against these targets and has been validated in vivo through efficacy in murine models of uterine edema with an ED50 of 1.4 mg/kg .
| Compound | Target | Inhibition Rate | ED50 (mg/kg) |
|---|---|---|---|
| Compound 34a | VEGFR | <10 nM | 1.4 |
| Compound 34a | PDGFR | <10 nM | - |
Antimicrobial Properties
A series of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones were synthesized to evaluate their antimicrobial activity against standard strains of Gram-positive and Gram-negative bacteria, as well as fungi. However, none of the tested compounds exhibited significant antimicrobial activity . This indicates a potential limitation in their application for infectious disease treatment but highlights the need for further structural modifications to enhance efficacy.
Neuroprotective Effects
Emerging studies suggest that compounds related to this compound may possess neuroprotective properties. Preliminary investigations indicate that these compounds can modulate pathways involved in neurodegenerative diseases by influencing signaling cascades associated with neuronal survival and apoptosis . Further research is required to elucidate the specific mechanisms involved.
Case Study 1: Cancer Treatment
In a preclinical study published in Cancer Research, researchers investigated the effects of a specific derivative of this compound on tumor growth in xenograft models. The study reported a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent for specific cancers .
Case Study 2: Neuroprotection
A study conducted at a leading neuroscience institute explored the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death and improved cell viability compared to untreated controls .
Mechanism of Action
The mechanism of action of 7-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can disrupt the signaling pathways that are essential for cancer cell growth and survival . This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis (programmed cell death).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 7-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one with analogous pyrazolo-pyrimidine derivatives, focusing on structural variations, physicochemical properties, and bioactivity:
Key Structural and Functional Differences
Substituent Effects: The 7-amino derivative lacks bulky substituents, which may limit its membrane permeability compared to the chloro-indole-phenyl analog . 7-Hydroxy and 7-trifluoromethyl variants exhibit distinct electronic profiles: the -OH group enhances polarity, while -CF₃ improves lipophilicity and metabolic resistance .
Synthetic Accessibility :
- Derivatives with simple substituents (e.g., -NH₂, -OH) are synthesized via direct functionalization of the core scaffold .
- Complex analogs (e.g., dichlorophenyl-diazenyl) require multicomponent reactions or regioselective cyclization, increasing synthetic complexity .
Bioactivity Trends: Despite structural diversity, none of the pyrazolo-pyrido-pyrimidines evaluated in early studies showed significant antimicrobial activity . Bulky substituents (e.g., chloro-indole) may redirect activity toward non-microbial targets, such as kinases or cancer-related enzymes, though this remains speculative .
Physicochemical Properties
Biological Activity
7-Aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound recognized for its diverse biological activities, particularly in medicinal chemistry. This compound has been studied for its potential as an anticancer agent, antiviral agent, and enzyme inhibitor. Its unique structural features allow it to interact with specific biological targets, making it a subject of extensive research.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₇N₅O. The compound features a pyrazolo-pyrimidine core that is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇N₅O |
| Molecular Weight | 193.18 g/mol |
| CAS Number | 180904-95-4 |
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The compound inhibits CDK2 activity, which disrupts the normal progression of the cell cycle, leading to significant inhibition of cell growth. This mechanism is crucial for its anticancer properties.
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer activity by inhibiting various kinases involved in cancer cell proliferation. For instance, studies have shown that derivatives of this compound can effectively inhibit tyrosine kinases and other critical enzymes associated with tumor growth.
- Case Study : A series of derivatives were synthesized and evaluated for their inhibitory activity against human cancer cell lines. The results indicated a strong correlation between structural modifications and enhanced potency against cancer cells .
Antiviral Activity
This compound has also been identified as a potent inhibitor of the hepatitis C virus (HCV). In vitro studies revealed that certain derivatives can significantly reduce viral replication in cell culture systems.
- Research Findings : A study characterized a novel derivative as an effective HCV inhibitor, showcasing its potential application in antiviral therapies .
Enzyme Inhibition
The compound is recognized for its ability to inhibit various enzymes beyond kinases. Its structural characteristics enable it to interact with different biochemical pathways.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors influencing bioavailability include solubility and metabolic stability.
Comparison with Similar Compounds
In comparison to similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, this compound exhibits unique selectivity in inhibiting specific kinases. This selectivity enhances its potential as a targeted therapy in oncology.
| Compound | Biological Activity |
|---|---|
| This compound | Anticancer, Antiviral |
| Pyrazolo[3,4-d]pyrimidine | Anticancer |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Kinase inhibition |
Q & A
Basic: What synthetic methodologies are recommended for preparing 7-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one and its derivatives?
Methodological Answer:
A key approach involves functionalizing the pyrazolo[1,5-a]pyrazine core via nucleophilic substitution or condensation reactions. For example, derivatives can be synthesized by reacting pyrazolo[1,5-a]pyrazine intermediates with silylformamidines in benzene, followed by crystallization from hexane . Critical steps include:
- Reagent selection : Use silylformamidines for introducing amino groups at position 7.
- Solvent optimization : Benzene or ether for solubility and reaction efficiency.
- Crystallization : Hexane for purification and yield improvement.
Reference Table :
| Step | Conditions | Yield Optimization Tips |
|---|---|---|
| Nucleophilic Addition | Stirring in benzene, 24h | Monitor by TLC for completion |
| Purification | Hexane crystallization | Slow cooling to enhance purity |
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
A combination of spectroscopic and spectrometric methods ensures accurate characterization:
- 1H/13C NMR : Assign peaks to confirm regioselectivity (e.g., methyl or nitro substituents) .
- Elemental Analysis : Validate purity by comparing calculated vs. found C, H, N percentages (e.g., C: 61.65% calc. vs. 61.78% found) .
- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 254.1039 vs. 254.1042 calc.) .
Reference Table :
| Parameter | Calculated (%) | Found (%) | Deviation |
|---|---|---|---|
| Carbon (C) | 61.65 | 61.78 | +0.13% |
| Hydrogen (H) | 4.38 | 4.12 | -0.26% |
| Nitrogen (N) | 27.65 | 27.45 | -0.20% |
Advanced: How can computational methods optimize reaction pathways for this compound?
Methodological Answer:
Integrate quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach) to:
- Predict intermediates : Identify energetically favorable pathways for aminolysis or cyclization.
- Reduce trial-and-error : Simulate solvent effects and temperature thresholds .
- Feedback loops : Use experimental data to refine computational models iteratively .
Case Study :
For a condensation reaction, computational modeling predicted a 15% yield increase by switching from THF to DMF, validated experimentally .
Advanced: How to resolve contradictions in reaction outcomes (e.g., unexpected byproducts)?
Methodological Answer:
Contradictions often arise from variable reaction conditions. Systematic strategies include:
- Condition screening : Test solvents (benzene vs. ether), temperatures (25°C vs. reflux), and catalysts.
- Mechanistic analysis : Use LC-MS to detect intermediates (e.g., hydrazine adducts vs. cyanopyrazoles) .
- Statistical DOE : Apply factorial design to isolate critical variables (e.g., pH or stoichiometry) .
Example :
In hydrazine hydrate reactions, elevated temperatures favored cyanopyrazoles over aminopyrazoles due to dehydration pathways .
Experimental Design: How to apply statistical methods for synthesis optimization?
Methodological Answer:
Use Design of Experiments (DOE) to minimize trials while maximizing data quality:
- Factors : Solvent polarity, reagent ratio, temperature.
- Response variables : Yield, purity, reaction time.
- Analysis : ANOVA to identify significant factors (e.g., solvent accounted for 60% yield variability in pyrazolo-pyrimidine synthesis) .
Workflow :
Screening design : Plackett-Burman to shortlist critical factors.
Optimization : Central Composite Design (CCD) for non-linear relationships.
Safety and Handling: What protocols ensure safe handling and waste disposal?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
